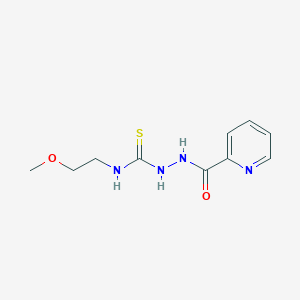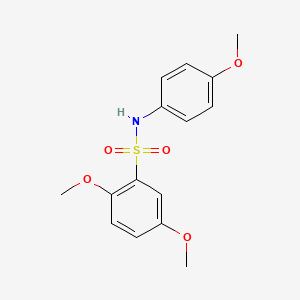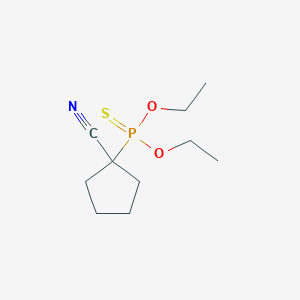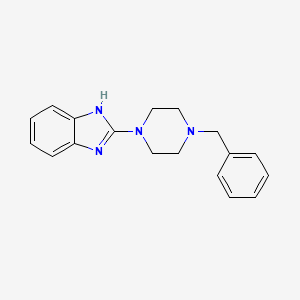
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action have made it a promising candidate for further research and development.
作用机制
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide works by inhibiting the activity of the enzyme histone deacetylase 4 (HDAC4), which is involved in the regulation of gene expression. By inhibiting HDAC4, this compound can alter the expression of various genes involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and metastasis in cancer cells, the reduction of inflammatory cytokine production, and the protection against oxidative stress and neuronal damage.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is its specificity for HDAC4, which allows for more targeted and precise effects on gene expression. However, one limitation is that this compound may have off-target effects on other HDAC enzymes, which could lead to unintended effects on gene expression.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, including:
1. Further studies on the mechanism of action of this compound and its effects on gene expression in various cell types.
2. Exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases.
3. Development of more potent and selective inhibitors of HDAC4, based on the chemical structure of this compound.
4. Investigation of the potential synergistic effects of this compound with other drugs or therapies in cancer and other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique chemical structure and mechanism of action make it a valuable tool for further research and development in these areas.
合成方法
The synthesis of N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This is then reacted with N-(2-methoxyethyl)hydrazinecarbothioamide to form the final product.
科学研究应用
N-(2-methoxyethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been found to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation is another area where this compound has shown promise, as it has been found to reduce the production of inflammatory cytokines in vitro and in vivo. In neurodegenerative diseases, this compound has been found to protect against oxidative stress and neuronal damage.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-16-7-6-12-10(17)14-13-9(15)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIVBOSCCCARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)




![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)

![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)